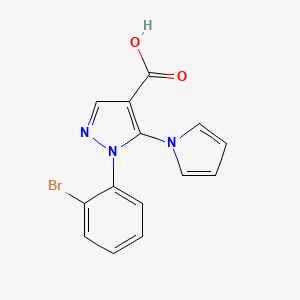

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and pyrazole moieties have been investigated for their molecular structures, vibrational frequencies, and potential biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, novel pyrazole carboxamides were synthesized by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing nitrobenzene compounds . Another synthesis method involved cyclization and bromination reactions to obtain a pyrazole carboxylic acid derivative, which is an intermediate in the synthesis of an insecticide . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray diffraction analysis, which provides precise geometrical parameters . Vibrational spectroscopy, including FT-IR and FT-Raman, is used to investigate the vibrational frequencies and assignments, which are supported by theoretical calculations such as Density Functional Theory (DFT) . These studies reveal the stability of the molecules and the presence of intramolecular charge transfer, which is crucial for understanding the reactivity and interaction of the compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions to introduce different substituents, which can significantly alter their chemical and biological properties. For example, the reaction of pyrazole-3-carboxylic acid with amines leads to the formation of corresponding carboxamides . These reactions are often studied both experimentally and theoretically to elucidate the mechanisms and optimize the conditions for the desired transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, dipole moments, and quantum yields, are influenced by the solvent polarity and can be studied using photophysical methods . The electronic properties, including HOMO and LUMO energies, are investigated using UV-vis spectroscopy and theoretical calculations, which indicate the charge transfer within the molecule . These properties are essential for the potential application of pyrazole derivatives in nonlinear optics and as pharmaceutical agents.

Applications De Recherche Scientifique

Heterocyclic Chemistry Applications

Research has shown the synthesis of heterocyclic systems involving pyrazole derivatives, such as the formation of 1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine derivatives. These compounds were synthesized through the cyclization of pyrrolidinocarboxamide derivatives, showcasing the utility of pyrazole compounds in creating complex heterocyclic structures with potential applications in drug discovery and development (Massa, Mai, Artico, & Corelli, 1990).

Antimicrobial Activity

Pyrazole derivatives have been explored for their antimicrobial properties. The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines involved starting with 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and reacting it with alcohols and amines. These compounds exhibited significant antibacterial and antifungal activities, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Optical and Electronic Applications

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity using the z-scan technique. Compounds with carboxylic acid and ester substituents showed significant nonlinear optical properties, indicating their potential as optical limiting materials for protective and modulatory applications in laser technologies (Chandrakantha et al., 2013).

Antiproliferative Agents

Pyrazole derivatives have been synthesized with regioselectivity and screened for their antiproliferative activity against various cancer cell lines. Certain derivatives demonstrated substantial cytotoxic effects, particularly against breast cancer and leukemia cells, by inducing apoptosis. This research underscores the potential of pyrazole compounds in cancer therapy, offering a foundation for the development of new antiproliferative agents (Ananda et al., 2017).

Propriétés

IUPAC Name |

1-(2-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-5-1-2-6-12(11)18-13(17-7-3-4-8-17)10(9-16-18)14(19)20/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRJDIWBHFATKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone](/img/structure/B2511033.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-cyclohexylacetamide](/img/structure/B2511038.png)

![3-[(4-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2511040.png)